molecular formula C12H21N3 B13637796 3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine

3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13637796
M. Wt: 207.32 g/mol
InChI Key: CICIVTPZVMWJEP-UHFFFAOYSA-N
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Description

3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cycloheptyl-1,4-dimethyl-1h-pyrazole-5-carboxylic acid with ammonia or an amine source. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrazole compounds with modified substituents.

Scientific Research Applications

3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: A structurally similar compound with different substituents on the pyrazole ring.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with distinct functional groups.

Uniqueness

3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the cycloheptyl group, which can influence its chemical reactivity and potential applications. This structural feature distinguishes it from other pyrazole derivatives and may confer specific properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cycloheptyl-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-9-11(14-15(2)12(9)13)10-7-5-3-4-6-8-10/h10H,3-8,13H2,1-2H3

InChI Key

CICIVTPZVMWJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2CCCCCC2)C)N

Origin of Product

United States

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